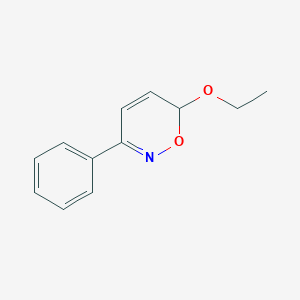
6-Ethoxy-3-phenyl-6H-1,2-oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethoxy-3-phenyl-6H-1,2-oxazine, also known as this compound, is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Introduction to 6-Ethoxy-3-phenyl-6H-1,2-oxazine
This compound is a heterocyclic compound that has garnered attention in various fields of research due to its unique structural properties and potential applications. This article explores its scientific research applications, particularly in medicinal chemistry, material science, and photonic technologies.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmacological agent. Its derivatives have shown promise in the development of new therapeutic agents targeting various diseases.
Case Study: Antiviral Properties
Recent studies have highlighted the antiviral potential of oxazine derivatives. For instance, compounds similar to this compound have been evaluated as inhibitors of the main protease (Mpro) of SARS-CoV-2. Structure-activity relationship (SAR) studies revealed that modifications to the oxazine structure can enhance bioactivity against viral targets, making it a candidate for further drug development against COVID-19 and other viral infections .
Material Science
The compound's unique properties make it suitable for applications in material science, particularly in the synthesis of organic materials with specific optical and electronic characteristics.
Case Study: Organic Photonic Devices
Research indicates that oxazine compounds can be utilized in organic photonic devices due to their ability to absorb and emit light in the near-infrared spectrum. The incorporation of this compound into polymer matrices has been shown to improve the performance of organic light-emitting diodes (OLEDs) and solar cells .
Synthesis and Development of New Compounds
The synthesis of this compound serves as a precursor for developing more complex heterocyclic compounds. The oxazine framework allows for further functionalization, leading to a variety of derivatives with enhanced biological activity or novel physical properties.
Table: Synthesis Routes and Yields
| Synthesis Route | Steps | Yield (%) | Notes |
|---|---|---|---|
| Route A | 5 | 70 | Moderate complexity |
| Route B | 7 | 50 | High solvent use |
| Route C | 4 | 80 | Simplified isolation process |
The above table summarizes various synthetic routes explored for producing oxazine derivatives, showcasing the yield and complexity associated with each method .
Propiedades
Número CAS |
165554-70-1 |
|---|---|
Fórmula molecular |
C12H13NO2 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
6-ethoxy-3-phenyl-6H-oxazine |
InChI |
InChI=1S/C12H13NO2/c1-2-14-12-9-8-11(13-15-12)10-6-4-3-5-7-10/h3-9,12H,2H2,1H3 |
Clave InChI |
SPUCSHYJLIWXBM-UHFFFAOYSA-N |
SMILES |
CCOC1C=CC(=NO1)C2=CC=CC=C2 |
SMILES canónico |
CCOC1C=CC(=NO1)C2=CC=CC=C2 |
Sinónimos |
6H-1,2-Oxazine,6-ethoxy-3-phenyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















